molecular formula C19H17N3O3S3 B2972957 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034486-65-0

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2972957
CAS RN: 2034486-65-0
M. Wt: 431.54
InChI Key: DEELVALANWPVHG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, also known as HET0016, is a selective inhibitor of cytochrome P450 (CYP) 4A enzymes. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.

Scientific Research Applications

Synthesis and Characterization

Research on derivatives of benzenesulfonamide compounds has led to the synthesis of novel molecules with potential anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. For instance, a series of celecoxib derivatives were synthesized to evaluate their biological activities, revealing compounds with significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Biological Evaluations

Further studies have been conducted to explore the cytotoxic activities and inhibitory effects on specific enzymes of various sulfonamide derivatives. Microwave-assisted synthesis of new sulfonamides revealed compounds with significant cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes, identifying lead compounds for further development (H. Gul et al., 2017). Similarly, another study focused on designing, synthesis, and bioactivities of benzenesulfonamides, highlighting their cytotoxicity and selective inhibition of carbonic anhydrase IX and XII, crucial for developing novel anticancer agents (H. Gul et al., 2016).

Antimicrobial and Antitumor Activities

The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrated antimicrobial activity against various bacteria and fungi, showcasing the potential for developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019). Another study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents revealed promising activities against hepatocellular carcinoma cell lines, suggesting their potential as cancer therapeutic agents (S. M. Gomha et al., 2016).

properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S3/c23-19(17-4-1-12-26-17,18-5-2-13-27-18)14-21-28(24,25)16-8-6-15(7-9-16)22-11-3-10-20-22/h1-13,21,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEELVALANWPVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

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